Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and fluorophenyl groups
Properties
IUPAC Name |
methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXXKDRUQUBOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl alcohol with 6-methoxyquinoline-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is characterized by its unique quinoline structure, which contributes to its biological activity. The presence of the fluorophenyl and methoxy groups enhances its lipophilicity and potentially increases its interaction with biological targets.
Pharmaceutical Applications
2.1 Anticancer Activity
Research has indicated that quinoline derivatives exhibit notable anticancer properties. This compound has been investigated for its ability to inhibit various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
2.2 Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound possesses antibacterial and antifungal properties, which could be utilized in treating infections resistant to conventional antibiotics.
2.3 Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders. Its structural similarity to known neuroactive agents suggests possible applications in managing conditions such as depression, anxiety, and neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Neuroprotective | Potential effects on CNS disorders |
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- 4-Fluorobenzylamine
- N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline
Uniqueness
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline core substituted with methoxy and fluorophenyl groups. Its molecular formula is , and its molecular weight is approximately 321.31 g/mol. The presence of these substituents is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of Kinases : Quinoline derivatives have been shown to modulate protein kinase activity, which is vital for regulating cellular processes such as proliferation and apoptosis .
- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .
Biological Activity Data
The biological activity of this compound has been assessed through various assays. Below is a summary of key findings:
Case Studies
- Antiplasmodial Activity : In a study evaluating the antiplasmodial activity against Plasmodium falciparum, several derivatives exhibited potent inhibitory effects with IC50 values ranging from 0.324 µM to 2.68 µM, indicating strong potential as antimalarial agents .
- Cytotoxicity Assessment : The cytotoxic effects on L-6 cells showed that the most active compounds maintained low toxicity levels, with selectivity indices indicating favorable therapeutic profiles .
- Antimicrobial Properties : Research on related quinoline compounds has demonstrated their effectiveness against various bacterial strains, suggesting a broader application in treating infections .
Q & A
Q. What are the key synthetic routes for Methyl 4-[(4-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate?
The compound can be synthesized via esterification of the corresponding carboxylic acid derivative. A general protocol involves reacting 6-methoxy-2-arylquinoline-4-carboxylic acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. The reaction is monitored by TLC, and the product is isolated via filtration after solvent evaporation . Modifications to the aryl group (e.g., introducing 4-fluorophenylmethoxy) require prior functionalization of the quinoline core using cross-coupling or substitution reactions .
Q. Which spectroscopic methods are critical for structural confirmation?
Key methods include:
- IR spectroscopy : Detection of ester carbonyl (C=O) stretches near 1697 cm⁻¹ and methoxy (OCH₃) vibrations .
- ¹H NMR : Peaks for methoxy groups (δ ~3.93 ppm) and aromatic protons (e.g., 4-fluorophenyl signals at δ ~7.35 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and molecular packing .
Q. What solvent systems are suitable for purification and handling?
The compound is typically purified via column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures. For recrystallization, ethanol or acetone is preferred due to moderate solubility in polar aprotic solvents (e.g., DMF, acetone) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement provides atomic-level resolution of the quinoline core and substituent orientations. For example:
- Unit cell parameters : Monoclinic systems (e.g., space group P2₁/n) with β angles ~92.99° .
- Puckering analysis : Use Cremer-Pople coordinates to quantify non-planarity in heterocyclic rings, if applicable . Data collection on Bruker diffractometers with graphite-monochromated radiation ensures high accuracy .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Substituent variation : Replace the 4-fluorophenylmethoxy group with other aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd catalysis) .
- Ester hydrolysis : Convert the methyl ester to carboxylic acid to assess bioactivity changes .
- Methoxy position : Compare 6-methoxy vs. 8-methoxy derivatives for electronic effects on binding .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Multi-method validation : Cross-validate NMR/IR data with SC-XRD results (e.g., confirming methoxy group orientation) .
- Elemental analysis : Verify empirical formulas (e.g., C, H, N percentages) to resolve discrepancies in molecular composition .
- Dynamic NMR : Assess rotational barriers of flexible substituents (e.g., 4-fluorophenylmethoxy) at variable temperatures .
Methodological Notes
- Synthesis : Optimize reaction time (5+ hours) and stoichiometry (5:1 methyl iodide:acid) to maximize ester yield .
- Crystallization : Slow evaporation from ethanol at 4°C improves crystal quality for XRD .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electronic properties and correlate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
